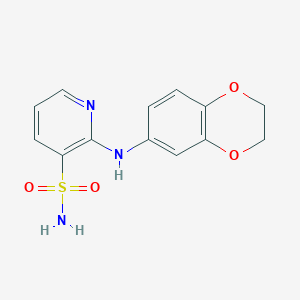

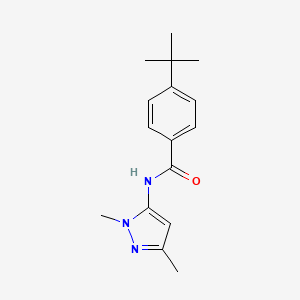

![molecular formula C25H30N4O3 B2480952 4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide CAS No. 1223270-43-6](/img/structure/B2480952.png)

4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to "4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide" often involves multi-step synthetic routes, incorporating techniques such as the carbodiimide (DIC) approach for the synthesis of α-ketoamide derivatives, as seen in the synthesis of a novel series of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino] benzoyl amino acid ester derivatives using OxymaPure/DIC as a coupling reagent, which showed superiority in terms of yield and purity over traditional methods (El‐Faham et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by complex arrangements that can be analyzed through various spectroscopic methods such as FT-IR, NMR, and elemental analysis. These techniques provide detailed information about the molecular geometry, functional groups, and chemical environment within the molecule, as demonstrated in the preparation and characterization of crystalline forms of related compounds (Yanagi et al., 2000).

Chemical Reactions and Properties

Compounds in this category participate in various chemical reactions, including ring-opening reactions, Ugi reactions, and reactions with isocyanides, benzoyl-, or methoxybenzoylformic acid, leading to the formation of new classes of compounds such as cyclic dipeptidyl ureas and [1,2,4]triazines (Sañudo et al., 2006). These reactions underscore the versatility and reactivity of the core structure, allowing for the synthesis of diverse derivatives with potential biological activities.

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. X-ray powder diffractometry, thermal analysis, and infrared spectroscopy are among the techniques used to characterize the physical properties of these compounds, revealing differences in crystal forms and stability (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for predicting the behavior of these compounds in biological systems or chemical reactions. Studies on related compounds have provided insights into their reactivity patterns, such as the ability to undergo nucleophilic substitution reactions, electrophilic addition, and the formation of complexes with metals, indicating a rich chemistry that can be harnessed for various applications (Guirado et al., 2002).

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Derivative Compounds

A study on the synthesis of α-ketoamide derivatives demonstrated the effectiveness of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in achieving high yield and purity of novel α-ketoamide derivatives, showcasing the utility of this chemical in synthesizing complex organic compounds. These compounds were synthesized via the ring opening of N-acylisatin, indicating a potential application in the creation of derivative compounds for further research applications (El‐Faham et al., 2013).

Innovative Drug Impurity Analysis

Research on the anti-diabetic drug Repaglinide identified and characterized seven novel impurities in bulk drug batches using a combination of UPLC and prep-HPLC, followed by structural analysis with LC-ESI/MS, NMR, MS, and IR. This study underscores the importance of identifying and synthesizing impurities for quality control and regulatory compliance in pharmaceuticals (Kancherla et al., 2018).

Chemoselective Benzoylation Techniques

The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates demonstrates an efficient method for producing N-(2-hydroxyphenyl)benzamides, compounds with significant biological interest. This method provides a streamlined approach to synthesizing biologically relevant compounds, which could be applied to the study of similar chemical structures (Singh, Lakhan, & Singh, 2017).

Antimicrobial and Antibacterial Synthesis

The synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its derivatives presents a novel approach to creating antibiotic and antibacterial drugs. This research illustrates the compound's potential in developing new treatments against Gram-positive and Gram-negative bacteria, highlighting the broad applications of such chemical structures in medicinal chemistry (Ahmed, 2007).

Eigenschaften

IUPAC Name |

4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O3/c1-2-32-22-13-11-21(12-14-22)28-24(31)19-7-9-20(10-8-19)27-17-23(30)29-25(18-26)15-5-3-4-6-16-25/h7-14,27H,2-6,15-17H2,1H3,(H,28,31)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCMRXFICZFADK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NCC(=O)NC3(CCCCCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2480871.png)

![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate](/img/structure/B2480873.png)

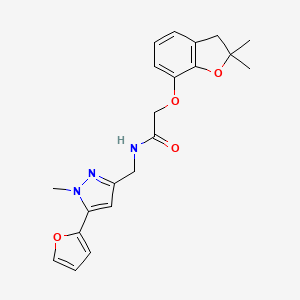

![2-[(E)-2-methylpropylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2480874.png)

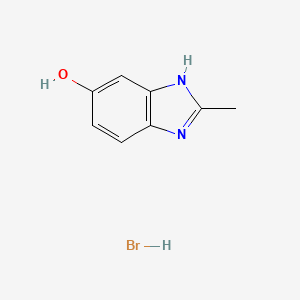

![Imidazo[1,2-A]pyrimidin-5-OL](/img/structure/B2480876.png)

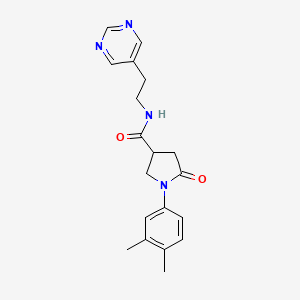

![N'-[2-[1-(4-fluoro-2-methylphenyl)sulfonyl-2-piperidinyl]ethyl]-N-methyloxamide](/img/structure/B2480880.png)

![{6-Chloro-4-[(2-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2480881.png)

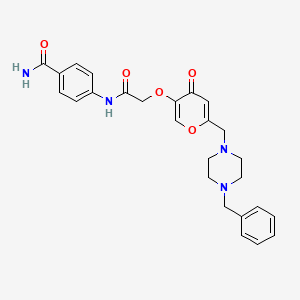

![N-(3-acetamidophenyl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480884.png)

![Methyl 4-({4-[(3-methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2480889.png)